1-(2-ethoxyphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-2-25-17-6-4-3-5-16(17)22-12-13(11-18(22)23)19(24)21-15-9-7-14(20)8-10-15/h3-10,13H,2,11-12H2,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISZJCRYGUEDDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Core Pyrrolidine Ring Formation
The synthesis of the 5-oxopyrrolidine scaffold typically begins with the condensation of γ-keto acids with primary amines. For 1-(2-ethoxyphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide, the pyrrolidine ring is constructed via a modified Hantzsch dihydropyridine synthesis, followed by oxidative dehydrogenation. A representative pathway involves:
- Cyclocondensation : Reaction of ethyl 4-oxopentanoate with 2-ethoxyaniline in ethanol under reflux, catalyzed by p-toluenesulfonic acid (PTSA), yields the intermediate 1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid ethyl ester.
- Hydrolysis : Saponification of the ethyl ester using aqueous NaOH (2 M, 60°C) produces the free carboxylic acid.
Amidation with 4-Fluoroaniline
The final carboxamide moiety is introduced via coupling the carboxylic acid intermediate with 4-fluoroaniline. Two primary methods dominate:
- Acyl Chloride Route : Treatment of the carboxylic acid with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C generates the reactive acyl chloride. Subsequent reaction with 4-fluoroaniline in the presence of triethylamine (Et₃N) affords the target compound in 78–82% yield.
- Direct Coupling Using Carbodiimide Reagents : Alternatively, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) mediate the coupling in anhydrous DCM or tetrahydrofuran (THF), achieving comparable yields (75–80%).
Table 1. Comparative Analysis of Amidation Methods
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acyl Chloride | SOCl₂, DCM, 0–5°C, Et₃N | 82 | 98.5 |
| EDCI/DMAP | EDCI (1.2 eq), DMAP (0.1 eq), THF | 80 | 97.8 |
Optimization of Reaction Parameters
Solvent and Temperature Effects
- Solvent Selection : Polar aprotic solvents (e.g., THF, DCM) enhance reaction rates by stabilizing charged intermediates. Non-polar solvents (toluene) reduce byproduct formation during cyclocondensation.
- Temperature Control : Maintaining temperatures below 10°C during acyl chloride formation minimizes decomposition, while amidation proceeds optimally at 25–30°C.
Industrial-Scale Production Considerations
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water 55:45) confirms a single peak at 6.8 min, correlating with ≥98% purity.
Chemical Reactions Analysis
1-(2-ethoxyphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxy and fluorophenyl groups, using appropriate nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its interactions with biological molecules and potential effects on biological systems.
Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: It may find applications in the development of new materials or as a precursor in industrial chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-ethoxyphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 1-(2-ethoxyphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide, highlighting substituent variations and physicochemical properties derived from the evidence:
Key Observations:
In contrast, the 4-chlorophenyl analog () introduces stronger electron withdrawal, which may influence binding affinity or metabolic stability. Ethoxy groups (e.g., 2-ethoxyphenyl in the target compound, 3-ethoxypropyl in ) enhance solubility compared to bulky alkyl chains (e.g., sec-butyl in ).
Steric and Pharmacokinetic Considerations :
- Bulky substituents like sec-butyl () or methoxybenzyl () may reduce membrane permeability due to increased molecular volume. The target compound’s 2-ethoxyphenyl group balances moderate steric hindrance with favorable lipophilicity.
- Flexible chains (e.g., 3-ethoxypropyl in ) improve solubility but may reduce target specificity due to conformational flexibility.
Predicted Physicochemical Properties :
- The compound in has a predicted boiling point of 605.5±55.0 °C and density of 1.222 g/cm³, suggesting high thermal stability and moderate compactness. The target compound’s ethoxyphenyl group likely reduces boiling point compared to due to lower molecular weight.
- pKa values (e.g., 13.89 for ) indicate weak basicity, which may influence ionization state under physiological conditions.
Biological Activity
1-(2-ethoxyphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. Its structure features a pyrrolidine ring, an ethoxyphenyl group, and a fluorophenyl moiety, which contribute to its unique chemical properties and biological interactions. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_{18}H_{20}FNO_{3}, with a molecular weight of approximately 367.4 g/mol. The distinct combination of functional groups in its structure enhances its biological activity, particularly in enzyme inhibition and anti-inflammatory responses.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit enzymes involved in inflammatory pathways, which may lead to significant anti-inflammatory effects. The exact targets remain to be fully elucidated, but preliminary studies suggest that the compound may modulate the activity of receptors or enzymes critical for inflammatory responses.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. This activity is particularly relevant in the context of treating inflammatory diseases where enzyme modulation can lead to reduced inflammation and associated symptoms.
Antimicrobial Activity
In addition to its anti-inflammatory properties, the compound has shown potential antimicrobial activity against various Gram-positive pathogens. The structure-activity relationship suggests that modifications to the compound could enhance its efficacy against resistant strains of bacteria .
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Inhibited |
| Acinetobacter baumannii | Inhibited |
| Klebsiella pneumoniae | Inhibited |
| Clostridioides difficile | Inhibited |
Anticancer Potential
Initial studies have also explored the anticancer properties of this compound. It has been evaluated in various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Case Studies and Research Findings
Recent studies have focused on the pharmacological potential of this compound. For instance:
- Anti-inflammatory Efficacy : A study demonstrated that the compound effectively reduced inflammatory markers in vitro, indicating its potential as a therapeutic agent for inflammatory diseases.
- Antimicrobial Screening : A comprehensive screening against multidrug-resistant pathogens revealed that derivatives of this compound exhibited notable antimicrobial activity, suggesting a pathway for developing new antibiotics .
- Cytotoxicity Assessment : The cytotoxic effects were evaluated using various human cancer cell lines, revealing that certain derivatives had significant inhibitory effects on cell viability, especially in lung cancer models .
Q & A
Q. What are the recommended synthetic pathways for 1-(2-ethoxyphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a multi-step approach:
Core Pyrrolidinone Formation : Cyclization of γ-aminobutyric acid derivatives or Michael addition reactions to construct the 5-oxopyrrolidine scaffold.
Substituent Introduction :
- The 2-ethoxyphenyl group is introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) under inert atmosphere .
- The 4-fluorophenyl carboxamide moiety is added using carbodiimide-mediated coupling (e.g., EDC/HOBt) between the pyrrolidine-3-carboxylic acid and 4-fluoroaniline .
Optimization :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for substitutions .
- Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization yields .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR :
- ¹H NMR : Verify ethoxyphenyl protons (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) and fluorophenyl aromatic protons (δ 7.0–7.5 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O) signals at ~170–175 ppm and quaternary carbons adjacent to fluorine .
- FT-IR : Detect amide C=O stretch (~1650 cm⁻¹) and ether C-O (~1250 cm⁻¹) .
- HPLC-MS : Validate molecular ion peaks ([M+H]⁺) and purity (>98%) using reverse-phase C18 columns .
Advanced Research Questions
Q. What structure-activity relationships (SAR) have been identified for analogs of this compound in pharmacological studies?
Methodological Answer: Key SAR insights from related fluorophenyl-pyrrolidinone derivatives:
- Fluorophenyl Position : Para-substitution (4-F) enhances metabolic stability compared to ortho/meta positions due to reduced steric hindrance .
- Ethoxy Group : The 2-ethoxyphenyl moiety improves lipid solubility, enhancing blood-brain barrier penetration in neuroactive analogs .
- Pyrrolidinone Ring : Oxidation to a lactam increases rigidity, improving binding affinity to enzymes like cyclooxygenase-2 (COX-2) .
Q. Table 1: Comparative Bioactivity of Structural Analogs
| Substituent Position (Phenyl) | Target Enzyme (IC₅₀, μM) | Metabolic Stability (t₁/₂, h) |
|---|---|---|
| 4-Fluorophenyl | COX-2: 0.45 | 6.8 |
| 2-Fluorophenyl | COX-2: 1.2 | 3.2 |
| 4-Chlorophenyl | COX-2: 0.68 | 5.1 |
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:
- Standardized Assays : Use cell-free enzymatic assays (e.g., fluorescence-based COX-2 inhibition) to isolate target interactions .
- Impurity Profiling : Quantify byproducts (e.g., hydrolyzed amides) via LC-MS and correlate with activity discrepancies .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and validate with mutagenesis studies .
Q. What degradation pathways are critical to address in stability studies for this compound?
Methodological Answer: Key degradation mechanisms:
- Hydrolysis : The amide bond is susceptible to acidic/basic hydrolysis. Accelerated stability testing (40°C/75% RH) shows ~15% degradation after 4 weeks .
- Oxidation : The pyrrolidinone ring oxidizes under light exposure. Use antioxidants (e.g., BHT) in formulation studies .
- Photolysis : UV-Vis studies (λ = 254 nm) indicate cleavage of the ethoxy group. Store in amber glass under nitrogen .
Q. Table 2: Stability Under Stress Conditions
| Condition | Degradation Products | Half-Life (Days) |
|---|---|---|
| Acidic (0.1M HCl) | 4-Fluoroaniline, Pyrrolidinone | 7 |
| Basic (0.1M NaOH) | Carboxylic acid derivative | 5 |
| Oxidative (3% H₂O₂) | N-Oxide | 10 |
Q. How can researchers design derivatives to improve pharmacokinetic properties?
Methodological Answer:
- Bioisosteric Replacement : Replace the ethoxy group with trifluoromethoxy to enhance metabolic stability .
- Prodrug Synthesis : Esterify the carboxamide to improve oral bioavailability (e.g., pivaloyloxymethyl ester) .
- Salt Formation : Hydrochloride salts increase aqueous solubility for IV administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
